
环磷酸鸟苷
描述
Cyclic GMP Description and Synthesis Analysis
Cyclic guanosine monophosphate (cGMP) is a cyclic nucleotide derived from guanosine triphosphate (GTP). It serves as a second messenger in various biological processes, including vision, muscle contraction, and cellular signaling pathways. The synthesis of cGMP is typically catalyzed by guanylate cyclase, which converts GTP into cGMP. In the context of bacterial signaling, cyclic di-GMP (c-di-GMP) is a well-studied second messenger that regulates a wide array of functions such as biofilm formation, motility, and virulence . The enzyme cyclic GMP-AMP synthase (cGAS) catalyzes the formation of cyclic GMP-AMP (cGAMP) from GTP and ATP upon detection of cytoplasmic double-stranded DNA (dsDNA), leading to an interferon response in metazoans . This process involves conformational changes in cGAS upon dsDNA binding, allowing the formation of a catalytically competent nucleotide-binding pocket .
Molecular Structure Analysis
The molecular structure of cGMP includes a guanine base, a ribose sugar, and a phosphate group forming a cyclic bond. In the case of cGAMP, the molecule contains unique phosphodiester linkages, specifically G(2',5')pA and A(3',5')pG, which are distinct from the bacterial 3',5' cyclic dinucleotides . The structure of cGAS bound to dsDNA and cGAMP has provided insights into the catalytic mechanism of cGAS activation, which is crucial for the synthesis of cGAMP . The structural analysis of bacterial cellulose synthase activated by c-di-GMP has revealed how c-di-GMP allosterically modulates enzymatic functions by disrupting a salt bridge that controls access to the active site .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of cyclic nucleotides are catalyzed by specific enzymes that respond to various stimuli. For instance, cGAS is activated by dsDNA-induced oligomerization, leading to the synthesis of cGAMP, which then binds to the adaptor protein STING, activating downstream immune responses . In bacteria, c-di-GMP synthesis and degradation are mediated by diguanylate cyclases and phosphodiesterases, respectively, which are part of bacterial one- and two-component systems . The synthesis of c-di-GMP in Acetobacter xylinum is regulated by c-di-GMP itself, acting as an allosteric effector of cellulose synthase and is degraded by a specific phosphodiesterase .
Physical and Chemical Properties Analysis
Cyclic nucleotides like cGMP and c-di-GMP exhibit unique physical and chemical properties that are essential for their biological functions. For example, c-di-GMP displays polymorphism that varies with the monovalent counterion, which may be important for its role in biofilm formation . The high-affinity binding of cGAMP to STING is attributed to its distinct phosphodiester linkages, which also induce a conformational change in STING upon binding . The ability of cyclic nucleotides to bind selectively to their target proteins and induce specific biological responses is a key aspect of their signaling capabilities .
科学研究应用
1. 细菌第二信使和生物膜形成
环二磷酸鸟苷(c-di-GMP)是一种普遍存在的细菌第二信使,在各种细菌中对生物膜形成、运动性和毒力至关重要(Römling, Galperin, & Gomelsky, 2013)。它调节游动和静止状态之间的转变,影响多细胞生物膜群落的建立和慢性传染性疾病(Ryan et al., 2006)。
2. 基因表达和癌症研究
环磷酸鸟苷在基因表达中发挥关键作用,特别是在血管平滑肌细胞的收缩、生长和分化中。改变的环磷酸鸟苷信号与癌症相关,通过操纵它可以抑制癌细胞的增殖并激活凋亡(Pilz & Casteel, 2003); (Fajardo, Piazza, & Tinsley, 2014)。
3. 细菌信号传导和致病性
环二磷酸鸟苷是细菌信号传导中的关键分子,影响着毒力基因表达和运动等过程。这种信号对许多细菌的致病性至关重要(Tamayo, Pratt, & Camilli, 2007)。它还调节细菌的生活方式变化,如急性和慢性感染状态之间的转变(Sudarsan et al., 2008)。
4. 对毒力和免疫反应的影响
对茵曼假单胞菌中环二磷酸鸟苷的研究突显了其在调节毒力和生物膜形成中的作用。环磷酸鸟苷合成基因的突变可能导致毒力降低和生物膜形成改变,表明其在细菌致病性中的关键作用(An et al., 2013)。
5. 结构洞见和机制理解
研究重点放在理解调节环二磷酸鸟苷的酶的结构和功能方面,如二磷酸二鸟苷环化酶和磷酸二酯酶。这些洞见对解读环二磷酸鸟苷合成和降解的分子原理至关重要(Jenal et al., 2017); (Tchigvintsev et al., 2010)。
6. 在感知和检测中的新应用
生物传感器技术的发展利用环二磷酸鸟苷来检测细菌信号分子,实现对复杂环境中细菌行为的研究。这些生物传感器对理解细菌的定居和生物膜形成至关重要(Dippel et al., 2018)。
未来方向
Recent developments in cGMP research and development have shown that this pathway regulates not only the cardiovascular system but also the kidney, lung, liver, and brain function. In addition, the cGMP pathway is involved in the pathogenesis of fibrosis, inflammation, or neurodegeneration and may also play a role in infectious diseases such as malaria . New pharmacological approaches are being developed which target sGC- and pGC-dependent pathways for the treatment of various diseases .
属性
IUPAC Name |
sodium;9-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O7P.Na/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,16H,1H2,(H,18,19)(H3,11,13,14,17);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPIYXNEROUNOG-GWTDSMLYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(O1)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5NaO7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961153 | |
| Record name | Guanosine monophosphate monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
CAS RN |
40732-48-7 | |
| Record name | Monosodium-GMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040732487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Guanosine monophosphate monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Guanosine, cyclic 3',5'-(hydrogen phosphate), monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM GUANOSINE CYCLIC MONOPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WYT1TNR45 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



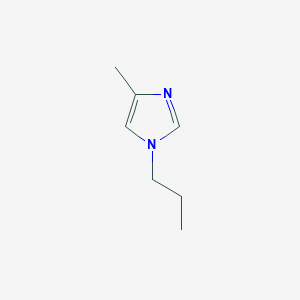
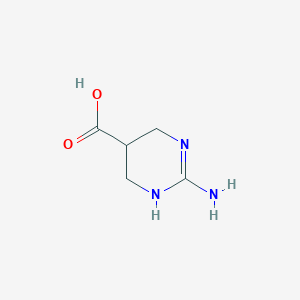
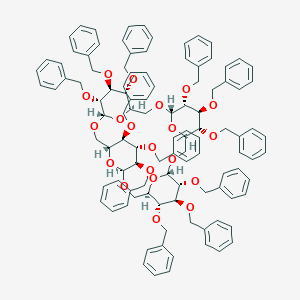
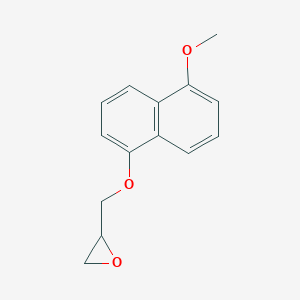
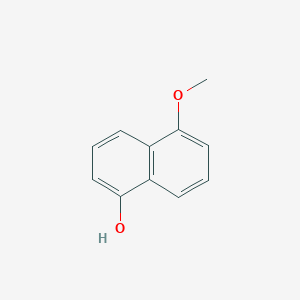
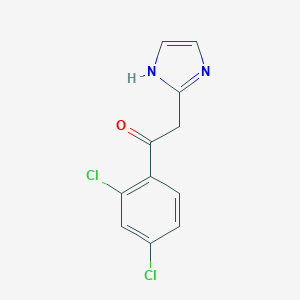
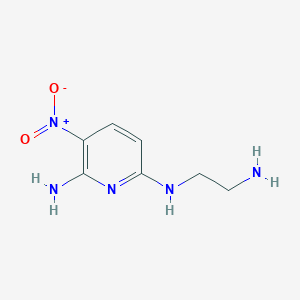
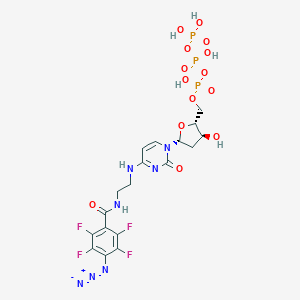
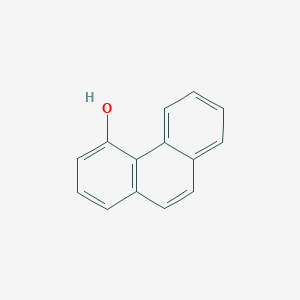
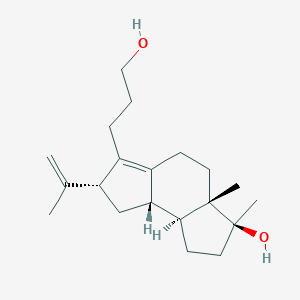
![(NE)-N-[(1-oxidopyridin-1-ium-3-yl)methylidene]hydroxylamine](/img/structure/B134557.png)


